molecular formula C12H16O3 B12584250 Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester CAS No. 646064-56-4

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester

Cat. No.: B12584250
CAS No.: 646064-56-4
M. Wt: 208.25 g/mol
InChI Key: CPDSKZDSSZKMMZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester is an organic compound with the molecular formula C12H16O3. It is also known as ethyl 2-methyl-3-phenoxypropanoate. This compound is characterized by the presence of a phenoxy group attached to a propanoic acid ester, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-phenoxy-, ethyl ester typically involves the esterification of 2-methyl-3-phenoxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-3-phenoxy-, ethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an antagonist of olfactory receptors, particularly OR2AT4, which is a G-protein-coupled receptor expressed in human primary keratinocytes . This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: Lacks the phenoxy group, making it less versatile in chemical reactions.

    Propanoic acid, 3-phenoxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Phenoxyacetic acid derivatives: Share the phenoxy group but differ in the acetic acid backbone

Uniqueness

Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester is unique due to the combination of the phenoxy group and the propanoic acid ester, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

646064-56-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-methyl-3-phenoxypropanoate

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

CPDSKZDSSZKMMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=CC=C1

Origin of Product

United States

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